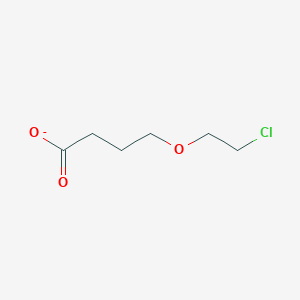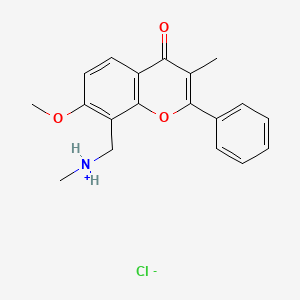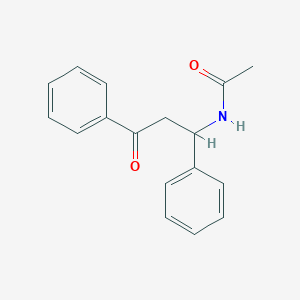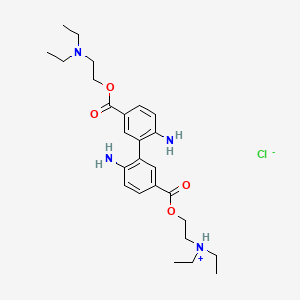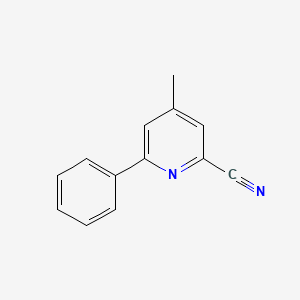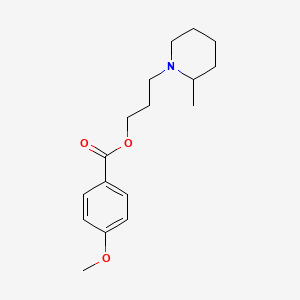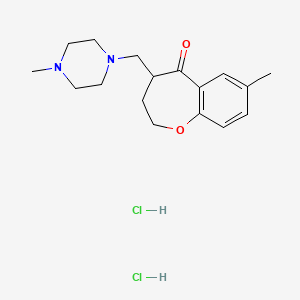
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride, is a complex organic compound with significant pharmacological properties. The compound's structure comprises a benzoxepin backbone, characterized by a fused benzene ring and oxepin ring system, with various functional groups attached to enhance its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride generally involves multi-step organic synthesis. Key steps include the formation of the benzoxepin core, followed by functional group modifications.
Typical reaction conditions involve the use of strong bases like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reactions are often conducted under inert atmospheres to prevent oxidation or moisture interference.
Industrial Production Methods:
Industrial production may utilize continuous flow techniques to improve reaction efficiency and yield. Key industrial reagents include high-purity starting materials and catalysts that ensure selectivity and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, where electron-rich sites are targeted by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions typically involve agents such as lithium aluminum hydride to transform specific functional groups, increasing the compound's reactivity.
Substitution: : It also partakes in nucleophilic and electrophilic substitution reactions, with reagents like alkyl halides and Lewis acids facilitating these processes.
Common Reagents and Conditions:
For oxidation, common reagents include chromic acid and other peroxides. Reduction often employs metal hydrides, while substitutions may utilize halogenating agents like thionyl chloride.
Major Products:
These reactions typically yield derivatives of the original compound, with modified functional groups enhancing its biochemical activity and solubility.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules, playing a crucial role in materials science.
Biology: : Its structural analogs are explored for their potential as enzyme inhibitors or as ligands for biological macromolecules.
Medicine: : Research into its pharmaceutical applications includes its potential as a therapeutic agent in treating neurodegenerative diseases or as an anti-inflammatory compound.
Industry: : Utilized in the manufacture of specialty chemicals and advanced materials, contributing to the development of new technologies.
Wirkmechanismus
The mechanism of action primarily involves interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering downstream biological effects.
Pathways involved include signal transduction cascades and metabolic pathways, where the compound modulates enzymatic activity or receptor binding affinity to elicit a physiological response.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds:
Similar compounds include analogs with slight variations in their functional groups or ring structures, affecting their reactivity and biological activity.
Unique Aspects:
The unique combination of functional groups in 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride confers specific advantages in terms of solubility, stability, and target specificity, distinguishing it from its analogs.
List of Similar Compounds:
Benzoxepin derivatives with modifications in the piperazinyl group.
Compounds with different substituents on the benzene ring.
Analogous compounds with varied saturation levels in the oxepin ring.
This comprehensive exploration sheds light on the complex yet fascinating world of this compound, emphasizing its significance and potential across multiple fields.
Eigenschaften
CAS-Nummer |
96401-70-6 |
|---|---|
Molekularformel |
C17H26Cl2N2O2 |
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-3,4-dihydro-2H-1-benzoxepin-5-one;dihydrochloride |
InChI |
InChI=1S/C17H24N2O2.2ClH/c1-13-3-4-16-15(11-13)17(20)14(5-10-21-16)12-19-8-6-18(2)7-9-19;;/h3-4,11,14H,5-10,12H2,1-2H3;2*1H |
InChI-Schlüssel |
ZTFKKHILHFCEGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OCCC(C2=O)CN3CCN(CC3)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


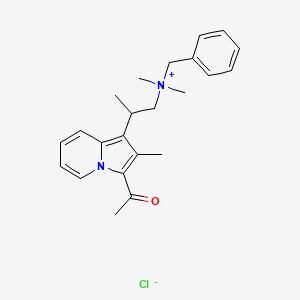

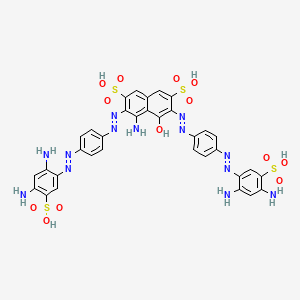
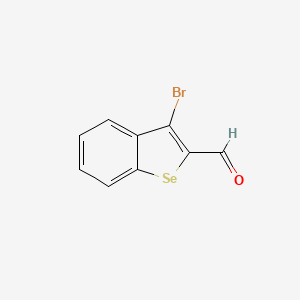
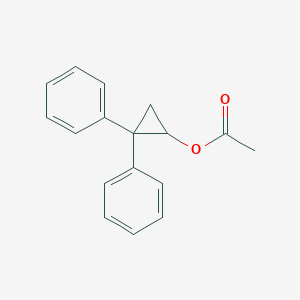

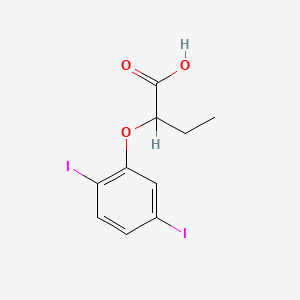
![4-[4-[bis(2-chloroethyl)amino]phenoxy]butanoic acid](/img/structure/B15348048.png)
